molecular formula C8H12ClN3 B1396086 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1187830-72-3

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No. B1396086
M. Wt: 185.65 g/mol
InChI Key: CYAAPSYFJHARCL-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the empirical formula C7H9N3·2HCl . It is a derivative of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold . This compound has been identified as a potent, highly selective, and orally available PI3Kδ inhibitor . Its potential as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies has been suggested .


Synthesis Analysis

The synthesis of this compound involves the chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold . The optimization was conducted with a focus on cellular potency while maintaining high selectivity against PI3K isoforms .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI representation is 1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 206-211 °C (decomposition) . It has a molecular weight of 208.09 g/mol . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

  • Derivatives of pyrimidin-5-ylpropanoic acids and tetrahydropyrido[2,3-d]pyrimidine, including 4-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, were synthesized and studied for their antibacterial properties (Harutyunyan et al., 2015).

Structural and Synthetic Studies

  • A review on the chemistry of pyrido[4,3-d]pyrimidines highlighted the use of related compounds in multi-step synthesis of tetrahydropteroic acid derivatives, emphasizing the diverse methodologies and biological applications (Elattar & Mert, 2016).
  • The synthesis of 2‐amino‐4‐hydroxyl‐6‐hydroxymethyl‐5,6,7,8‐tetrahydropyrido[3,2‐d]pyrimidine from 2‐amino‐4‐hydroxyl‐6‐methylpyrimidine was described, highlighting a crucial step of 2-pivaloyl protecting and cyclization (Zhang et al., 2009).

Chemical Reactions and Properties

  • Research on substituted 4,6-diamino-7-hydroxypyrido[4,3-d]pyrimidin-5(6H)-ones and their unusual reactions with methylhydrazine, yielding products with two amineimide fragments, has expanded the understanding of the chemical behavior of these compounds (Komkov et al., 2008).

Pharmaceutical Applications

  • A study focused on the synthesis and characterization of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives, exploring their potential application in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy (Ajani et al., 2019).

Crystal Structure Analysis

  • The crystal structure of a related compound, ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, was analyzed, providing insights into the structural characteristics of this class of compounds (Akkurt et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed: calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-6-7-2-3-9-4-8(7)11-5-10-6;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAAPSYFJHARCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNCC2=NC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717240
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

CAS RN

1187830-72-3
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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